molecular formula C17H21FN6O B5465419 N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Número de catálogo B5465419
Peso molecular: 344.4 g/mol
Clave InChI: RJZAIJHUZSUOQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a chemical compound that is commonly known as TAK-659. It is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 is currently being researched for its potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

TAK-659 works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of B-cells. By inhibiting BTK activity, TAK-659 disrupts these pathways and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits BTK activity, suppresses B-cell proliferation and survival, induces apoptosis in B-cells, and enhances the activity of other anti-cancer agents. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has good oral bioavailability, which makes it suitable for use in animal studies. TAK-659 has also been shown to be effective in suppressing B-cell proliferation and survival, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, TAK-659 has some limitations for use in lab experiments. It is a potent inhibitor of BTK, which may lead to off-target effects. It also has limited solubility in aqueous solutions, which may limit its use in certain assays.

Direcciones Futuras

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other anti-cancer agents, such as rituximab and venetoclax. Another area of interest is the evaluation of TAK-659 in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential off-target effects.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, starting with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(3-fluorophenyl)acetate. This intermediate is then reacted with 6-(1-pyrrolidinyl)-4-pyrimidinamine to form the key intermediate, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to form TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its therapeutic potential in the treatment of B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress B-cell proliferation and survival. It has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and NHL.

Propiedades

IUPAC Name

1-(3-fluorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c18-13-4-3-5-14(10-13)23-17(25)20-7-6-19-15-11-16(22-12-21-15)24-8-1-2-9-24/h3-5,10-12H,1-2,6-9H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZAIJHUZSUOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.